molecular formula C11H20ClNO2S B1392706 Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride CAS No. 87952-00-9

Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride

Cat. No.: B1392706
CAS No.: 87952-00-9
M. Wt: 265.8 g/mol
InChI Key: QRBRXLYGCLXWSE-UHFFFAOYSA-N
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Description

Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride is a synthetic compound with the molecular formula C11H20ClNO2S and a molecular weight of 265.8 g/mol . This compound is known for its unique spirocyclic structure, which includes a sulfur atom and a nitrogen atom within the ring system. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride typically involves the reaction of a suitable thiol with an azaspiro compound under controlled conditions. One common method involves the use of ethyl chloroformate as a reagent to introduce the ethyl ester group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the spirocyclic structure can interact with biological molecules, potentially inhibiting or modifying their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    1-Thia-4-azaspiro[4.5]decane-6-carboxylate: Lacks the ethyl ester group.

    Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate: Lacks the hydrochloride salt form.

Uniqueness

Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both sulfur and nitrogen atoms within the ring system. This gives it distinct chemical properties and potential biological activities that are not found in similar compounds .

Properties

IUPAC Name

ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2S.ClH/c1-2-14-10(13)9-5-3-4-6-11(9)12-7-8-15-11;/h9,12H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBRXLYGCLXWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC12NCCS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride
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Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride
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Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride
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Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride
Reactant of Route 5
Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride
Reactant of Route 6
Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride

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